molecular formula C6H14ClFN2O2S B2723223 4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride CAS No. 2361645-44-3

4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride

Cat. No.: B2723223
CAS No.: 2361645-44-3
M. Wt: 232.7
InChI Key: KYVYEYBYLTWOJN-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride” is a chemical compound with the CAS Number: 2361645-44-3 . It is offered by several chemical suppliers .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C6H13FN2O2S.ClH/c7-12(10,11)9-3-1-6(5-8)2-4-9;/h6H,1-5,8H2;1H . The molecular weight is 232.71 .

Scientific Research Applications

Enzyme Inhibition and Chemical Probes

  • Spin-labeled sulfonyl fluorides with piperidinyl nitroxide rings, including structures similar to "4-(Aminomethyl)piperidine-1-sulfonyl fluoride hydrochloride," have been synthesized and tested as enzyme inhibitors. These compounds exhibit potential as active site probes for studying protease structure, although their stability can be affected by intramolecular hydrolysis, which may be influenced by the enzyme environment (Wong et al., 1974).

Synthesis of Fluorinated Biomolecules

  • The chemical behavior of fluoroaminosulfones derived from piperidine, akin to "4-(Aminomethyl)piperidine-1-sulfonyl fluoride hydrochloride," has been explored in the synthesis of new fluorinated biomolecules. These compounds, including potent dipeptidyl peptidase-II (DPP-II) inhibitors and acyclonucleoside analogues, highlight the versatility of piperidine-based sulfonyl fluorides in medicinal chemistry (Prunier et al., 2013).

Development of Heterocyclic Sulfonyl Fluorides

  • Research into the efficient and selective synthesis of heterocyclic sulfonyl fluorides, including those incorporating piperidine structures, demonstrates their utility in parallel medicinal chemistry. These compounds serve as precursors for further development of pharmaceuticals and highlight the role of sulfonyl fluorides in advancing drug discovery (Tucker et al., 2015).

Antibacterial and Antimycobacterial Agents

  • Sulfonamides incorporating fluorine and triazine moieties, potentially related to "4-(Aminomethyl)piperidine-1-sulfonyl fluoride hydrochloride," have been found to be effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. This indicates a promising avenue for the development of new antimycobacterial agents with a novel mechanism of action, addressing the challenge of drug resistance (Ceruso et al., 2014).

Safety and Hazards

The safety information for “4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride” indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements and precautionary statements are provided in the MSDS .

Future Directions

The future directions for “4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride” and similar compounds could involve the development of more efficient synthesis methods, further exploration of their pharmacological applications, and continued evaluation of their safety and environmental impact .

Properties

IUPAC Name

4-(aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2O2S.ClH/c7-12(10,11)9-3-1-6(5-8)2-4-9;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVYEYBYLTWOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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